4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride
Overview
Description
4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It shares structural similarities with amphetamines . The compound demonstrates solubility in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Cl.Cc1ccc(cc1)C2CCNCC2 . The InChI key for this compound is ROPXDRJXVYKIPI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 211.73 g/mol . It demonstrates solubility in water and other polar solvents .Scientific Research Applications
Analytical Methodology
A study developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for determining the concentration of a compound structurally similar to 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride. This method, validated in rat and monkey plasma, is significant for supporting pre-clinical studies, demonstrating the compound's use in analytical chemistry and pharmacokinetics research (Yang et al., 2004).
Neuropharmacological Research
Another study focused on a compound related to this compound, exploring its pharmacological properties. This compound demonstrated potent inverse agonist activity at certain receptors, suggesting potential applications in neuropharmacology and the development of antipsychotic agents (Vanover et al., 2006).
Analyzing Drug-Induced Motor Disturbances
Research on a meperidine analogue, structurally similar to this compound, provided insights into drug-induced parkinsonism. The study's findings, including cerebrospinal fluid analysis and brain evaluation, contribute to understanding the neurological effects of such compounds (Davis et al., 1979).
Development of Analgesic Agents
A study synthesized a series of 4-phenyl-4-anilidopiperidines, aiming to develop potent opioid analgesic and anesthetic agents. This research illustrates how modifications of the 4-phenylpiperidine pharmacophore, like in this compound, can lead to new analgesic drugs with potential clinical applications (Kudzma et al., 1989).
Neuroprotection Studies
In neuroprotection research, a study investigated a compound structurally related to this compound. This research contributes to the development of selective neuroprotective agents for conditions like stroke or neurodegenerative diseases (Menniti et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to mephedrone , a synthetic stimulant drug of the amphetamine and cathinone classes . These classes of drugs are known to target the central nervous system, resulting in psychoactive effects .
Mode of Action
Given its structural similarity to mephedrone , it may interact with its targets in a similar manner. Mephedrone is known to induce hallucinations and stimulate the mind .
Biochemical Pathways
Substances within the class of synthetic cathinones, like mephedrone, are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .
Pharmacokinetics
Mephedrone, a structurally similar compound, has been studied in rats and humans, and its metabolites can be detected in urine after usage . This suggests that 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride may have similar pharmacokinetic properties.
Result of Action
Mephedrone, a structurally similar compound, is known to cause euphoria, stimulation, an enhanced appreciation for music, an elevated mood, decreased hostility, improved mental function, and mild sexual stimulation . These effects are similar to the effects of cocaine, amphetamines, and MDMA .
Properties
IUPAC Name |
4-(4-methylphenyl)-4-phenylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N.ClH/c1-15-7-9-17(10-8-15)18(11-13-19-14-12-18)16-5-3-2-4-6-16;/h2-10,19H,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQNJRGUCKQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589986 | |
Record name | 4-(4-Methylphenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851585-66-5 | |
Record name | 4-(4-Methylphenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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